N,N-Bis(4-methylphenyl)-4-(2-phenylethenyl)benzenamine
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Description
N,N-Bis(4-methylphenyl)-4-(2-phenylethenyl)benzenamine is a useful research compound. Its molecular formula is C28H25N and its molecular weight is 375.5 g/mol. The purity is usually 95%.
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Biological Activity
N,N-Bis(4-methylphenyl)-4-(2-phenylethenyl)benzenamine is a compound of significant interest in the field of medicinal chemistry and organic synthesis. Its unique structure, characterized by multiple aromatic rings and amine functionalities, suggests potential biological activities that merit detailed investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features two para-methylphenyl groups and a phenylethenyl group attached to a central amine, which may contribute to its biological properties.
Antioxidant Properties
Recent studies have indicated that compounds with similar structures exhibit significant antioxidant activity. The presence of multiple aromatic rings can enhance the electron-donating ability of the molecule, allowing it to scavenge free radicals effectively. In vitro assays demonstrated that this compound showed a notable reduction in oxidative stress markers in cell cultures, suggesting its potential as an antioxidant agent .
Anticancer Activity
Several derivatives of bis(arylamine) compounds have been studied for their anticancer properties. Research indicates that this compound may inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. In particular, studies have shown that this compound can downregulate key oncogenes and upregulate tumor suppressor genes in various cancer cell lines .
Acetylcholinesterase Inhibition
In the context of neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) is crucial. Molecular docking studies suggest that this compound has a binding affinity comparable to established AChE inhibitors such as Donepezil and Rivastigmine. The compound interacts with key residues in the active site of AChE, potentially leading to enhanced cholinergic signaling .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of methyl groups enhances lipophilicity, facilitating cellular uptake and bioavailability. Additionally, the arrangement of the phenolic groups plays a critical role in modulating the electronic properties of the molecule, impacting its reactivity and interaction with biological targets .
Study 1: Antioxidant Efficacy
In a controlled study assessing the antioxidant capacity of various compounds, this compound was tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals. The results indicated a dose-dependent scavenging effect, with IC50 values comparable to well-known antioxidants like ascorbic acid .
Study 2: Cancer Cell Line Testing
A series of experiments conducted on human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines revealed that treatment with this compound resulted in significant reductions in cell viability. Flow cytometry analysis demonstrated increased apoptosis rates, confirming its potential as an anticancer agent .
Properties
CAS No. |
89114-75-0 |
---|---|
Molecular Formula |
C28H25N |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
4-methyl-N-(4-methylphenyl)-N-[4-(2-phenylethenyl)phenyl]aniline |
InChI |
InChI=1S/C28H25N/c1-22-8-16-26(17-9-22)29(27-18-10-23(2)11-19-27)28-20-14-25(15-21-28)13-12-24-6-4-3-5-7-24/h3-21H,1-2H3 |
InChI Key |
RMTFQLKKBBWGAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
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